molecular formula C18H28O2 B163446 5,7-Octadecadiynoic acid CAS No. 136667-54-4

5,7-Octadecadiynoic acid

Cat. No.: B163446
CAS No.: 136667-54-4
M. Wt: 276.4 g/mol
InChI Key: VTTZLZZKHKSOGQ-UHFFFAOYSA-N
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Description

5,7-Octadecadiynoic acid is a long-chain fatty acid with the molecular formula C18H28O2. It is characterized by the presence of two triple bonds located at the 5th and 7th positions of the carbon chain. This compound is also known by its IUPAC name, octadeca-5,7-diynoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-octadecadiynoic acid typically involves the oxidative coupling of acetylenic acids with 1-alkynes. For example, the coupling of 6-heptynoic acid with 1-undecyne can yield this compound. The reaction requires an excess of 1-undecyne to ensure the formation of the desired product . The reaction is catalyzed by cuprous chloride in the presence of oxygen, which facilitates the oxidative coupling process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Octadecadiynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxidized products.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing triple bonds.

    Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) can be used under acidic or basic conditions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Esters, amides, or other functionalized derivatives.

Scientific Research Applications

5,7-Octadecadiynoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-octadecadiynoic acid is primarily related to its ability to undergo polymerization and form polydiacetylenic structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli (e.g., temperature, pH). The molecular targets and pathways involved in these processes include the formation of conjugated polymer chains through topochemical polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Octadecadiynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and physical properties. Its ability to form polydiacetylenic structures with thermochromic properties makes it particularly valuable for applications in optoelectronics and sensing devices .

Properties

IUPAC Name

octadeca-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-10,15-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTZLZZKHKSOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415578
Record name 5,7-Octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136667-54-4
Record name 5,7-Octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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